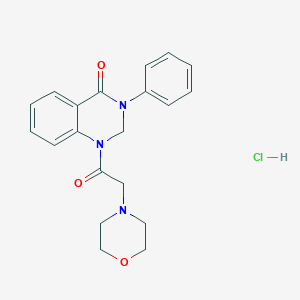
1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- is a unique organosilicon compound characterized by the presence of a silicon atom within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane with an aminoethyl group. The reaction is usually carried out in the presence of a suitable catalyst, such as a transition metal complex, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of high-purity starting materials, optimization of reaction conditions to maximize yield and minimize by-products, and efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as halides or alkoxides replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions may require the presence of a catalyst and are often conducted under anhydrous conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclopentane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds. It serves as a precursor for the preparation of functionalized silacyclopentanes.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features. It may interact with biological macromolecules, influencing their function.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development. Its ability to form stable complexes with metal ions makes it a candidate for use in diagnostic imaging.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings. Its unique properties contribute to the enhancement of material performance.
Wirkmechanismus
The mechanism of action of 1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the methoxy and dimethyl groups contribute to the compound’s hydrophobic character. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclohexane: Similar structure but with a six-membered ring.
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclobutane: Similar structure but with a four-membered ring.
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopropane: Similar structure but with a three-membered ring.
Uniqueness: 1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- is unique due to its five-membered ring structure, which imparts distinct chemical and physical properties. The presence of the silicon atom within the ring enhances its stability and reactivity compared to similar carbon-based compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
18441-77-5 |
|---|---|
Molekularformel |
C8H20N2OSi |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
2-(2-methoxy-2,4-dimethylazasilolidin-1-yl)ethanamine |
InChI |
InChI=1S/C8H20N2OSi/c1-8-6-10(5-4-9)12(3,7-8)11-2/h8H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
LQYCLWLZOFYFOY-UHFFFAOYSA-N |
SMILES |
CC1CN([Si](C1)(C)OC)CCN |
Kanonische SMILES |
CC1CN([Si](C1)(C)OC)CCN |
Key on ui other cas no. |
18441-77-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)




![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)







